molecular formula C22H19N3O2S2 B2518498 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252904-77-0

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2518498
CAS No.: 1252904-77-0
M. Wt: 421.53
InChI Key: MYQXSUWXKCKJAD-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide (CAS: 451468-43-2) features a thieno[3,2-d]pyrimidin core, a benzyl group at position 3, a sulfanyl acetamide moiety at position 2, and an N-(2-methylphenyl) substituent . Its molecular weight is 437.53 g/mol, and structural analogs often exhibit modifications to the thienopyrimidin substituents or the acetamide-linked aryl group, which influence physicochemical and biological properties .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-17(15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXSUWXKCKJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a unique structural framework that enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is instrumental in its biological activity due to the presence of sulfur and benzyl groups that facilitate various chemical reactions.

Property Value
Molecular FormulaC23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}
Molecular Weight451.56 g/mol
SolubilityEnhanced by substituents
Core StructureThieno[3,2-d]pyrimidine

Mechanisms of Biological Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant biological activities, particularly as anticancer and antimicrobial agents. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Studies suggest binding to DNA and subsequent inhibition of DNA-dependent enzymes, which is crucial for its antitumor activity.
  • Antimicrobial Action : It has shown efficacy against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.

Research Findings

A series of studies have evaluated the biological activity of this compound:

Antitumor Activity

In vitro assays have demonstrated that this compound exhibits potent antitumor effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Assay Type
A5496.26 ± 0.332D Cell Culture
HCC82720.46 ± 8.633D Cell Culture
NCI-H35816.00 ± 9.383D Cell Culture

The compound showed higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating challenges in penetration and efficacy in more complex cellular environments.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against common pathogens such as E. coli and S. aureus. Results indicate significant antibacterial activity, with potential applications in treating infections caused by resistant strains.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of lung cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of specific signaling pathways.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTS cytotoxicity assays.
    • Results : The compound demonstrated a dose-dependent response with significant reductions in cell viability.
  • Case Study on Antimicrobial Effects : In another study focusing on bacterial infections, the compound was assessed for its ability to disrupt biofilm formation in S. aureus.
    • Methodology : Biofilm assays were performed to evaluate the effectiveness of the compound against established biofilms.
    • Results : Significant inhibition was observed at sub-lethal concentrations, suggesting potential for therapeutic use against biofilm-associated infections.

Comparison with Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidin scaffold is shared among analogs, but substituents at positions 3 and 7 vary:

  • Target Compound : 3-benzyl, 4-oxo .
  • N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040632-67-4): 3-methyl, 7-phenyl, and 4-oxo .
  • 12ba (): 4-(4-cyanophenoxy) substitution on the thienopyrimidin core, linked to a cyclohexylsulfamoyl group .

Acetamide Substituent Modifications

Variations in the N-aryl group of the acetamide moiety:

  • Target Compound : N-(2-methylphenyl) .
  • CAS 1040632-67-4 : N-(4-butylphenyl) .
  • 8e (): N-(2-methylphenyl) with a 1,3,4-oxadiazole-2-ylsulfanyl group instead of thienopyrimidin .

Key Insight : Bulky substituents like 4-butylphenyl (CAS 1040632-67-4) may hinder binding to enzymatic pockets compared to smaller groups like 2-methylphenyl .

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 437.53 Not reported Sulfanyl (C–S) stretch ~600–700 cm⁻¹; Acetamide C=O ~1660–1680 cm⁻¹
8e 378 155 C=O stretch ~1664 cm⁻¹; N–H (amide) ~3325 cm⁻¹
12ba Not reported Not reported C≡N stretch ~2214 cm⁻¹; Sulfonamide S=O ~1150–1350 cm⁻¹

Note: The target compound’s IR spectrum aligns with typical acetamide and sulfanyl signatures, while analogs like 8e emphasize oxadiazole-related absorptions .

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